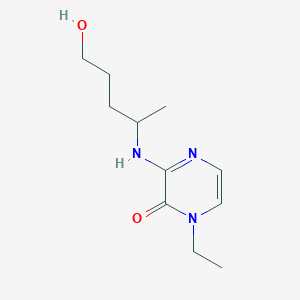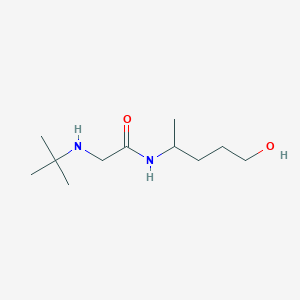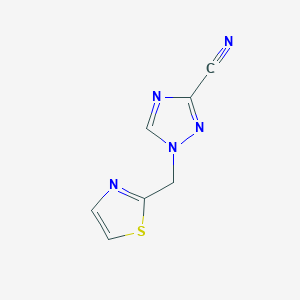![molecular formula C16H16N4O2S B7601785 3-(1,3-benzothiazol-2-yl)-N-[(2S)-1-methoxypropan-2-yl]pyrazine-2-carboxamide](/img/structure/B7601785.png)
3-(1,3-benzothiazol-2-yl)-N-[(2S)-1-methoxypropan-2-yl]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Benzothiazol-2-yl)-N-[(2S)-1-methoxypropan-2-yl]pyrazine-2-carboxamide is a complex organic compound that features a benzothiazole ring fused with a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-[(2S)-1-methoxypropan-2-yl]pyrazine-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiazole and pyrazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenated solvents, bases like potassium carbonate, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-N-[(2S)-1-methoxypropan-2-yl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Benzothiazol-2-yl)-N-[(2S)-1-methoxypropan-2-yl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-[(2S)-1-methoxypropan-2-yl]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and pyrazine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of the target molecules. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxamide: Lacks the methoxypropan-2-yl group, which may affect its solubility and bioactivity.
N-(2-Methoxypropan-2-yl)pyrazine-2-carboxamide: Lacks the benzothiazole ring, which may reduce its ability to interact with certain molecular targets.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-N-[(2S)-1-methoxypropan-2-yl]pyrazine-2-carboxamide is unique due to the presence of both the benzothiazole and pyrazine rings, which confer distinct chemical and biological properties. The methoxypropan-2-yl group further enhances its solubility and potential bioavailability, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-[(2S)-1-methoxypropan-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-10(9-22-2)19-15(21)13-14(18-8-7-17-13)16-20-11-5-3-4-6-12(11)23-16/h3-8,10H,9H2,1-2H3,(H,19,21)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYLHNKQAUGWMO-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=NC=CN=C1C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC)NC(=O)C1=NC=CN=C1C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanamine](/img/structure/B7601709.png)

![1-[[2-(2-Methylpropyl)-1,2,4-triazol-3-yl]methyl]imidazole-2-carbonitrile](/img/structure/B7601725.png)
![3-amino-5-[3-[methyl-[[2-(4-methylanilino)-1,3-thiazol-4-yl]methyl]amino]propyl]-1H-pyrazole-4-carbonitrile](/img/structure/B7601733.png)


![2-[Methyl(1,3-thiazol-2-ylmethyl)amino]butanoic acid](/img/structure/B7601754.png)
![2-(aminomethyl)-N-[2-(4-fluoro-2-methylphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7601761.png)
![6-[4-(2-aminoethyl)piperidin-1-yl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B7601767.png)
![2-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyrimidin-4-amine](/img/structure/B7601783.png)
![1-[[2-(2,4-Difluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7601791.png)

![4-[[2-(Oxan-2-yl)acetyl]amino]benzoic acid](/img/structure/B7601804.png)

